Nip 502

Description

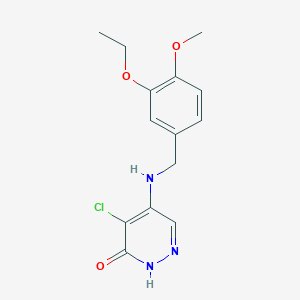

Structure

3D Structure

Properties

CAS No. |

108616-42-8 |

|---|---|

Molecular Formula |

C14H16ClN3O3 |

Molecular Weight |

309.75 g/mol |

IUPAC Name |

5-chloro-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one |

InChI |

InChI=1S/C14H16ClN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19) |

InChI Key |

MLZKFBZEYADEIN-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC |

Other CAS No. |

108616-42-8 |

Synonyms |

4-chloro-5-(3-ethoxy-4-methoxybenzylamino)-3-(2H)-pyridazinone NIP 502 NIP-502 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Nip 502

Elucidating the Synthesis Pathways of NIP-502

The precise synthesis pathways for NIP-502 are not detailed in the publicly available research findings. Generally, the synthesis of complex organic molecules like NIP-502, which contains a pyridazinone ring, a chlorinated position, and an ethoxy-methoxyphenyl benzylamino substituent, would typically involve a sequence of reactions. These might include the formation of the pyridazinone core, followed by the introduction of the various substituents through reactions such as nucleophilic aromatic substitution, amination, or alkylation. solubilityofthings.commsu.eduaccessscience.com

Specific mechanistic investigations into the key reaction steps involved in the formation of NIP-502 are not detailed in the public scientific literature. In general organic synthesis, understanding reaction mechanisms is crucial for controlling selectivity, yield, and byproduct formation. Such investigations often involve spectroscopic analysis, kinetic studies, and computational modeling to elucidate transition states and intermediates. mpnet.irnottingham.ac.ukregulations.gov For compounds with a pyridazinone core, reaction mechanisms often involve nucleophilic attack, condensation, and cyclization steps, depending on the starting materials and synthetic strategy employed. google.comresearchgate.net

Detailed research findings on the optimization of synthetic yields and purity specifically for NIP-502 for research applications are not publicly available. In general chemical synthesis, optimization strategies aim to maximize product yield, enhance purity, and reduce reaction time and cost. This typically involves varying reaction parameters such as temperature, pressure, solvent, catalyst, reactant ratios, and purification methods (e.g., chromatography, recrystallization). peptide.comdapinpharma.com For research applications, achieving high purity is paramount to ensure reliable and reproducible experimental results.

Design and Synthesis of NIP-502 Analogues and Bioisosteres for Structure-Activity Relationship (SAR) Studies

Publicly available information does not detail the design and synthesis of NIP-502 analogues or bioisosteres for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry to understand how structural modifications affect a compound's biological activity. This often involves synthesizing a series of compounds with subtle changes to the parent molecule. nih.govchemrxiv.orgnih.govenamine.net

Specific strategic functional group modifications of NIP-502 and their corresponding synthetic routes are not detailed in the public domain. In organic chemistry, functional group interconversions are critical for designing diverse molecular structures. Common modifications include oxidation, reduction, amination, halogenation, and the introduction of various protecting groups. solubilityofthings.commsu.eduaccessscience.com The choice of synthetic route for such modifications depends on the desired transformation and the compatibility of other functional groups present in the molecule.

No specific stereochemical considerations in the synthesis of NIP-502 are reported in the public scientific literature. For molecules containing chiral centers or exhibiting geometric isomerism, stereochemical control is a vital aspect of synthesis. This can involve enantioselective or diastereoselective reactions, resolution of enantiomers, or the use of chiral auxiliaries. peptide.commsu.educore.ac.uk The presence or absence of stereoisomers for NIP-502 would dictate the need for such considerations.

Development of Novel Derivatization Techniques for NIP-502 Probes and Conjugates

Information regarding the development of novel derivatization techniques specifically for NIP-502 probes and conjugates is not publicly documented. Derivatization techniques are used to introduce new functional handles onto a molecule, enabling its conjugation to other entities (e.g., fluorophores, biomolecules, solid supports) to create probes for biological studies or to facilitate analysis. kingston.ac.uktesisenred.netgoogleapis.comnih.gov Common methods include click chemistry, amide coupling, and the formation of various linkers. The development of such techniques is highly dependent on the specific functional groups available on the target molecule and the desired application of the probe or conjugate.

Pre Clinical Pharmacological Investigations of Nip 502 in Defined in Vivo Models Non Clinical Focus

Impact of NIP-502 on Bronchial Responsiveness and Airway Dynamics

Pre-clinical studies have demonstrated NIP-502's notable effects on bronchial responsiveness and airway dynamics, suggesting its potential in mitigating respiratory challenges.

Attenuation of Antigen-Induced Immediate Asthmatic Responses in Sensitized Animal Models

NIP-502 has shown significant efficacy in attenuating immediate asthmatic responses induced by antigens in sensitized animal models. In passively sensitized guinea pigs, oral administration of NIP-502 (10 mg/kg) effectively inhibited the antigen-induced immediate asthmatic response. This inhibitory effect was also observed in guinea pigs pre-treated with metyrapone, an inhibitor of 11β-hydroxylase, indicating a mechanism independent of adrenal corticosteroid synthesis nih.govuni.luuni.lu.

Table 1: Effect of NIP-502 on Antigen-Induced Immediate Asthmatic Response

| Animal Model | Treatment (Dose, Route) | Effect on Antigen-Induced Immediate Asthmatic Response | Citation |

| Passively Sensitized Guinea Pigs | NIP-502 (10 mg/kg, p.o.) | Inhibited | nih.govuni.luuni.lu |

| Metyrapone-Pretreated Guinea Pigs | NIP-502 (10 mg/kg, p.o.) | Inhibited | nih.govuni.lu |

Modulation of Airway Hyperresponsiveness to Cholinergic Agonists

Beyond immediate asthmatic responses, NIP-502 has also demonstrated the ability to modulate airway hyperresponsiveness. In ovalbumin (OA)-sensitized animal models, NIP-502 improved OA-induced airway hyperresponsiveness to acetylcholine (B1216132). Furthermore, it inhibited the OA-induced increase in the number of inflammatory leukocytes found in the bronchoalveolar lavage fluid, suggesting a role in reducing airway inflammation nih.govuni.lu.

Table 2: Modulation of Airway Hyperresponsiveness by NIP-502

| Animal Model (Sensitization) | Challenge | NIP-502 Effect on Airway Hyperresponsiveness (AHR) | NIP-502 Effect on Inflammatory Leukocytes in BALF | Citation |

| Ovalbumin (OA)-Sensitized | Acetylcholine | Improved OA-induced AHR | Inhibited OA-induced increase | nih.govuni.lu |

Analysis of NIP-502's Role in Allergic Reaction Pathways

Investigations into NIP-502's role in allergic reaction pathways have revealed both specific inhibitory actions and a lack of effect on certain other hypersensitivity reactions.

Inhibition of Passive Cutaneous Anaphylactic Reactions

NIP-502 exhibited a clear inhibitory effect on passive cutaneous anaphylactic (PCA) reactions in rats. This finding suggests that NIP-502 interferes with the mechanisms underlying IgE-mediated immediate hypersensitivity reactions nih.govuni.luuni.lu.

Table 3: Effect of NIP-502 on Passive Cutaneous Anaphylaxis

| Animal Model | Reaction Type | NIP-502 Effect | Citation |

| Rats | Passive Cutaneous Anaphylaxis | Inhibited | nih.govuni.luuni.lu |

Specificity of Action Against Hypersensitivity Reactions: Non-Inhibition of Reversed Cutaneous Anaphylaxis, Reversed Arthus Reaction, and Delayed-Type Hypersensitivity

Crucially, NIP-502 demonstrated a specific profile of action by not inhibiting several other types of hypersensitivity reactions. It did not show an inhibitory effect on reversed cutaneous anaphylactic reactions, reversed Arthus reactions, or delayed-type hypersensitivity reactions nih.govuni.luuni.lu. This specificity highlights that NIP-502's anti-allergic effects are not broadly immunosuppressive but rather targeted at particular pathways involved in immediate hypersensitivity.

Table 4: NIP-502's Specificity in Hypersensitivity Reactions

| Reaction Type | NIP-502 Effect | Citation |

| Reversed Cutaneous Anaphylaxis | No Inhibition | nih.govuni.luuni.lu |

| Reversed Arthus Reaction | No Inhibition | nih.govuni.luuni.lu |

| Delayed-Type Hypersensitivity | No Inhibition | nih.govuni.luuni.lu |

Comparative Pharmacological Profiling of NIP-502 Against Reference Compounds

Comparative studies have profiled NIP-502 against established pharmacological agents, providing insights into its relative efficacy and selectivity. The inhibitory effects of NIP-502 on bronchial responses were observed to be similar to those of prednisolone (B192156), a corticosteroid widely used for its anti-inflammatory and immunosuppressive properties nih.govuni.lu. However, NIP-502 appeared to act more selectively on the respiratory tract compared to prednisolone, which demonstrated broader inhibitory effects across various reactions, with the exception of reversed cutaneous anaphylaxis nih.govuni.lu.

In in vitro investigations, NIP-502 (30 µM) significantly inhibited Formyl-Met-Leu-Phe (fMLP)-induced superoxide (B77818) anion production by guinea pig alveolar macrophages nih.govuni.lu. This finding suggests a potential mechanism involving the modulation of inflammatory cell activity.

Table 5: Comparative Pharmacological Profile of NIP-502

| Compound | Effect on Bronchial Responses (vs. Prednisolone) | Effect on Allergic Reactions (Specificity) | Effect on fMLP-induced Superoxide Anion Production | Citation |

| NIP-502 | Similar to Prednisolone | More selective on respiratory tract | Inhibited (30 µM) | nih.govuni.lu |

| Prednisolone | Reference | Broad inhibitory effects (except RCA) | Not specified in comparison | nih.govuni.lu |

Differential Effects of NIP-502 on Respiratory Tract Selectivity Compared to Corticosteroids

Investigations into NIP-502's effects on the respiratory tract have revealed a notable selectivity when compared to broader-acting corticosteroids. In passively sensitized guinea pigs, NIP-502 demonstrated an inhibitory effect on the antigen-induced immediate asthmatic response. This inhibitory action was also observed in guinea pigs pretreated with metyrapone, an inhibitor of 11β-hydroxylase, suggesting that NIP-502's mechanism of action is not solely dependent on the adrenal corticosteroid synthesis pathway. nih.gov

Furthermore, NIP-502 was shown to improve ovalbumin (OA)-induced airway hyperresponsiveness to acetylcholine in animal models. While these inhibitory effects on bronchial responses were observed to be similar to those of prednisolone, NIP-502 appeared to act more selectively on the respiratory tract. This selectivity is highlighted by its limited effects on systemic allergic reactions compared to prednisolone. nih.gov

A comparative analysis of NIP-502 and prednisolone's inhibitory effects on various allergic reactions in rats demonstrated this differential selectivity:

| Allergic Reaction Type | NIP-502 Effect | Prednisolone Effect |

| Passive Cutaneous Anaphylactic Reaction | Inhibitory | Inhibitory |

| Reversed Cutaneous Anaphylactic Reaction | No Inhibition | Inhibitory |

| Reversed Arthus Reaction | No Inhibition | Inhibitory |

| Delayed Type Hypersensitivity Reaction | No Inhibition | Inhibitory |

Table 1: Comparative Inhibitory Effects of NIP-502 and Prednisolone on Allergic Reactions in Rats nih.gov

This table illustrates that while prednisolone exhibited broad inhibitory effects across multiple allergic reaction types, NIP-502's inhibitory activity was confined to the passive cutaneous anaphylactic reaction, underscoring its more targeted action. nih.gov

Mechanistic Dissimilarities in In Vivo Immunomodulation by NIP-502 and Prednisolone

The mechanistic profile of NIP-502's immunomodulatory effects in vivo presents distinct dissimilarities when compared to prednisolone. Beyond the observed selectivity in respiratory tract effects, NIP-502 demonstrated a specific inhibitory action on cellular responses. In an in vitro study, NIP-502 (at a concentration of 30 µM) significantly inhibited Formyl-Met-Leu-Phe (fMLP)-induced superoxide anion production by guinea pig alveolar macrophages. nih.gov

This specific inhibition of superoxide anion production by alveolar macrophages points to a targeted anti-inflammatory mechanism that differs from the broad immunosuppressive actions typically associated with systemic corticosteroids like prednisolone. The fact that NIP-502's beneficial effects on bronchial responses were maintained in metyrapone-pretreated animals further suggests a mechanism independent of the adrenal axis, which is a primary target for corticosteroids. nih.gov

Prednisolone, as a synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects by modulating immune activity and reducing inflammation, including the inhibition of phospholipase A2 (PLA2) and suppression of polymorphonuclear leukocyte migration. nih.gov The narrower spectrum of allergic reactions inhibited by NIP-502, as detailed in Table 1, further supports the notion of distinct mechanistic pathways compared to the more generalized immunomodulation seen with prednisolone. nih.gov

Cellular Immunological Responses to NIP-502 in Bronchoalveolar Compartments

NIP-502's impact on cellular immunological responses within the bronchoalveolar compartments, particularly in the bronchoalveolar lavage fluid (BALF), has been a key area of pre-clinical investigation. The bronchoalveolar compartment is a critical site for immune responses in the lung, involving various leukocyte populations such as macrophages, eosinophils, and neutrophils. emjreviews.comnih.govmdpi.comnih.govfrontiersin.orgoatext.com

Suppression of Inflammatory Leukocyte Influx in Bronchoalveolar Lavage Fluid

A significant finding from these investigations is NIP-502's ability to suppress the influx of inflammatory leukocytes into the bronchoalveolar lavage fluid. In animal models, NIP-502 inhibited the increase in the number of inflammatory leukocytes in BALF that was induced by ovalbumin (OA). nih.govresearchgate.net This suppression of leukocyte influx is a crucial indicator of anti-inflammatory activity in the airways, as excessive accumulation of inflammatory cells contributes to airway hyperresponsiveness and tissue damage in respiratory conditions. oatext.com

The inhibitory effects of NIP-502 on the OA-induced increase in inflammatory leukocytes in BALF were found to be similar to those observed with prednisolone. nih.govresearchgate.net This suggests that NIP-502 shares a common therapeutic outcome with corticosteroids in terms of reducing cellular inflammation in the lung, despite potential differences in their underlying mechanisms and systemic selectivity. nih.gov

| Compound | Effect on OA-induced Inflammatory Leukocyte Influx in BALF |

| NIP-502 | Inhibited |

| Prednisolone | Inhibited (similar to NIP-502) |

Table 2: Effect of NIP-502 and Prednisolone on Inflammatory Leukocyte Influx in Bronchoalveolar Lavage Fluid nih.gov

This data highlights NIP-502's potential as an agent capable of mitigating inflammatory cell recruitment in the lung, a key pathological feature in various respiratory inflammatory diseases. nih.gov

Detailed Cellular and Molecular Mechanistic Studies of Nip 502 in Vitro Research

NIP-502's Modulatory Effects on Reactive Oxygen Species Production

Reactive Oxygen Species (ROS), such as the superoxide (B77818) anion, play critical roles in cellular signaling and host defense, but their overproduction can lead to oxidative stress and cellular damage. Modulating ROS production is a key area of pharmacological interest.

NIP-502 has demonstrated inhibitory effects on the production of superoxide anion by guinea pig alveolar macrophages. Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) is a potent bacterial peptide that acts as a chemotactic factor and activator for phagocytic cells, including macrophages and neutrophils, inducing the generation of superoxide anions as part of the oxidative burst. While NIP-502 has been noted to possess inhibitory effects on this fMLP-induced superoxide production in macrophages, specific quantitative data, such as IC50 values or detailed dose-response relationships, are not widely reported in readily accessible literature. patsnap.com

Table 1: Reported Qualitative Effect of NIP-502 on Superoxide Anion Production

| Stimulus | Cell Type | Effect of NIP-502 | Quantitative Data |

| fMLP | Guinea Pig Alveolar Macrophages | Inhibitory Effect | Not widely reported in accessible literature |

The regulation of superoxide anion production involves complex intracellular signaling pathways. These often include the activation of NADPH oxidases (NOX), which are major enzymatic sources of superoxide, and downstream cascades involving protein kinases (e.g., PKC), phosphatases, and transcription factors (e.g., NF-κB, Nrf2). While the general mechanisms of ROS signaling are well-documented, specific studies detailing the precise intracellular signaling pathways modulated by NIP-502 in its regulation of superoxide anion production are not extensively described in the accessible scientific literature. aginganddisease.orge-dmj.orgnih.govnih.govmdpi.com

Investigation of NIP-502's Direct Molecular Targets and Interactions

Understanding the direct molecular targets and interactions of a compound is fundamental to elucidating its mechanism of action.

Enzymatic inhibition studies aim to identify specific enzymes whose activity is modulated by a compound. 11β-Hydroxylase (CYP11B1) is a cytochrome P450 enzyme located in the mitochondrial inner membrane of the adrenal cortex, crucial for the biosynthesis of cortisol and corticosterone (B1669441) from their deoxy precursors. nih.govantibodyresearch.comnih.govjcrpe.orgsartorius.comworktribe.comuam.es While NIP-502 has been mentioned in contexts involving "inhibitor of 11 beta-hydroxylase"-pretreated guinea pigs, implying its potential relevance to this enzyme, direct and explicit enzymatic inhibition profiles of NIP-502 against 11β-hydroxylase (CYP11B1), including specific IC50 or Ki values, are not widely reported in the accessible literature. patsnap.com

Ligand-receptor binding kinetics and affinity studies quantify the strength and speed of interaction between a compound and its target receptor. Key parameters include the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon). These studies are vital for characterizing how a compound binds to and dissociates from its molecular targets. However, specific ligand-receptor binding kinetics and affinity studies for NIP-502 are not extensively documented in the publicly available scientific literature. libretexts.orgrevvity.comdokumen.pubnih.govelabscience.com

Impact of NIP-502 on Primary Immune Cell Cultures and Cell Lines

In vitro studies using primary immune cell cultures and established cell lines are indispensable for evaluating the effects of compounds on various aspects of immune cell function, such as proliferation, differentiation, and cytokine production. Primary cells, isolated directly from tissues, often better mimic in vivo physiological conditions compared to immortalized cell lines, though they can be more challenging to culture. lipidmaps.orgnih.gov Common immune cell lines, such as RAW 264.7 (mouse macrophage-like cells) and HL-60 (human promyelocytic leukemia cells), are frequently used for immunological research. nih.govantibodyresearch.compbrc.edulonza.cominvivogen.com Despite the general utility of these models, specific research findings detailing the impact of NIP-502 on the proliferation, differentiation, cytokine production, or other functional aspects of primary immune cell cultures or established immune cell lines are not widely reported in the accessible scientific literature.

Assessment of NIP-502 on Macrophage Activation States and Cytokine Secretion Profiles

Research has indicated that NIP-502 has been assessed for its effects on macrophages, including studies involving macrophage activation researchgate.net. Specifically, investigations have explored the compound's influence on macrophage activation in guinea pigs researchgate.net. While the exact details regarding specific cytokine secretion profiles or comprehensive data tables on macrophage activation states directly attributable to NIP-502 are not extensively detailed in readily available public summaries, the compound's structural class, pyridazinones, is known for its anti-inflammatory activities scholarsresearchlibrary.comontosight.aisarpublication.comajrconline.org. This suggests a potential for modulating inflammatory responses, which often involve macrophage activation and subsequent cytokine release.

Effects on Lymphocyte Proliferation and Activation Pathways

For contextual analogy within the broader field of immunomodulation research, it is important to differentiate NIP-502, the chemical compound, from "Normal Immunosuppressive Protein (NIP)". The Normal Immunosuppressive Protein (NIP) is a distinct biological entity, a protein fraction isolated from mammalian plasma, which has been extensively studied for its immunosuppressive properties unc.eduaai.orgnih.govoup.comnih.gov. NIP (the protein) has been shown to prolong skin allograft survival times in mice and xenografts from rats to mice aai.orgoup.com. In vitro, the protein NIP has demonstrated an inhibitory effect on the proliferation of EL-4 tumor cells and can inhibit rosette formation between spleen cells and sheep erythrocytes aai.orgnih.gov. It has also been reported to inhibit in vitro blastogenic responses of human lymphocytes to mitogenic stimulation nih.gov. These studies on the Normal Immunosuppressive Protein (NIP) highlight a general area of research relevant to immunomodulation and lymphocyte activity, but they are not specific to the chemical compound NIP-502 unc.eduaai.orgnih.govoup.comnih.gov. Lymphocyte proliferation assays are standard tools used to assess the functional status of lymphocytes and their responses to various stimuli, including mitogens and antigens questdiagnostics.comthekingsleyclinic.com.

Exploration of NIP-502's Influence on Biochemical Pathways Beyond Allergic Responses

NIP-502 has been noted in the context of antioxidant properties, particularly in studies involving novel lipophilic ascorbic acid analogues researchgate.net. This suggests a potential for NIP-502 to act as an antioxidant within biochemical systems. The broader class of pyridazinone derivatives, to which NIP-502 belongs, is well-documented for its antioxidant activities ontosight.airesearchgate.netontosight.aitandfonline.comnih.govrjptonline.org. These compounds can help protect against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation tandfonline.comnih.govrjptonline.org. For instance, some pyridazinone derivatives have shown strong inhibitory effects on superoxide anion, with scavenging rates ranging from 15% to 99% at 10-3 M concentrations, demonstrating activity comparable to α-tocopherol tandfonline.comnih.gov.

Table 1: Representative Antioxidant Activity of Pyridazinone Derivatives (General Examples)

| Compound Type (Pyridazinone Derivative) | Antioxidant Mechanism | Observed Activity | Reference |

| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Superoxide anion scavenging, inhibition of lipid peroxidation | Strong inhibitory effect (84-99% at 10-3 M) on superoxide anion; similar activity to α-tocopherol | tandfonline.comnih.gov |

| 3(2H)-Pyridazinone, 2,6-dimethoxy- | General antioxidant properties | Protects against cell damage and oxidative stress | ontosight.ai |

| Newly synthesized pyridazinone derivatives | DPPH radical scavenging, hydrogen peroxide scavenging | Potent antioxidants at 50 µg/mL concentration | rjptonline.org |

Specific research detailing the enzyme inhibitory activities of NIP-502 itself beyond immune pathways is not extensively documented. However, the pyridazinone scaffold, a core component of NIP-502, is recognized for its diverse enzyme inhibitory capabilities researchgate.net. Related pyridazinone derivatives have been investigated for their ability to inhibit various enzymes, demonstrating a broad spectrum of pharmacological potential researchgate.net.

Examples of enzyme inhibition by related pyridazinones include:

Cholinesterase Inhibition: Novel 3(2H)-pyridazinone-triazole derivatives have been synthesized and studied for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurological conditions like Alzheimer's disease jrespharm.comdergipark.org.tr. Some compounds exhibited significant BChE inhibition, with inhibition constants (Ki) against AChE ranging from 2.35 ± 0.18 to 5.15 ± 0.46 µM jrespharm.comdergipark.org.tr.

Vascular Adhesion Protein-1 (VAP-1) Inhibition: Pyridazinone inhibitors have been developed that show potent and specific inhibitory activity against human VAP-1, an enzyme involved in inflammatory and vascular diseases nih.gov. These inhibitors demonstrated IC50 values ranging from 20 nM to 290 nM against human VAP-1 enzyme activity nih.gov.

Acetyl-coenzyme A carboxylase (ACCase) Inhibition: Pyridazinone derivatives have shown inhibitory activity against ACCase, an important enzyme in fatty acid biosynthesis in plants, making them relevant in herbicidal applications researchgate.net.

Cyclooxygenase (COX) and Lipooxygenase Inhibition: Pyridazinone analogs have been reported to act as inhibitors of COX and lipooxygenase enzymes, which are key targets in anti-inflammatory drug development researchgate.net.

Other Enzyme Targets: The pyridazinone nucleus has also been associated with the inhibition of dipeptidyl peptidase, phosphodiesterase, and cholinesterase enzymes researchgate.net.

Table 2: Enzyme Inhibitory Activities of Related Pyridazinone Derivatives (General Examples)

| Enzyme Target | Pyridazinone Derivative Type | Inhibitory Activity | Reference |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 3(2H)-pyridazinone-triazole derivatives | Ki values against AChE from 2.35 ± 0.18 to 5.15 ± 0.46 µM; high BChE inhibition observed | jrespharm.comdergipark.org.tr |

| Vascular Adhesion Protein-1 (VAP-1) | Novel 5-substituted pyridazinone inhibitors | IC50 values from 20 nM to 290 nM against human VAP-1 | nih.gov |

| Acetyl-coenzyme A carboxylase (ACCase) | Various pyridazinone derivatives | Inhibitory effect on blackgrass ACCase activity | researchgate.net |

| Cyclooxygenase (COX) & Lipooxygenase | Pyridazinone analogs | Reported inhibitory activity | researchgate.net |

Theoretical and Computational Chemistry Approaches to Nip 502 and Pyridazinone Analogs

Quantum Chemical Calculations of NIP-502 and Related Pyridazinone Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to analyze the geometric and electronic characteristics of pyridazinone derivatives mdpi.comasianpubs.org.

Molecular Orbital (MO) theory is a cornerstone of computational drug research, providing deep insights into the electronic structure of molecules. echemi.comsolubilityofthings.compageplace.delibretexts.org By calculating the distribution and energies of electrons in molecular orbitals, scientists can predict a molecule's reactivity and interaction capabilities.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons mdpi.comresearchgate.net. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity researchgate.net.

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the charge distribution on the molecule's surface. Electron-rich regions (colored red) indicate potential sites for electrophilic attack, while electron-poor regions (blue) are susceptible to nucleophilic attack, highlighting the active sites for molecular interactions mdpi.com. These computational analyses are vital for understanding how pyridazinone analogs might interact with biological targets mdpi.com.

Table 1: Key Quantum Chemical Descriptors for Pyridazinone Analogs

| Descriptor | Significance in Molecular Design |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich and electron-poor regions for interactions. |

This table is generated based on principles described in the cited research.

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, such as their Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra researchgate.netjstar-research.com. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds researchgate.net. Automated computational workflows can now generate Boltzmann-averaged spectra, which account for the different conformations a flexible molecule can adopt schrodinger.com.

Conformational analysis is critical, as the three-dimensional shape of a molecule dictates how it fits into a biological target. For some series of biologically active tricyclic pyridazinone derivatives, a near-planar arrangement of the phenyl and pyridazinone rings was found to be a key factor for high potency nih.gov. Deviations from this planarity resulted in inactive compounds. By calculating the energy of different conformations, researchers can determine the most stable and likely shapes of NIP-502 and its analogs, providing crucial information for structure-activity relationship (SAR) studies nih.gov.

Molecular Dynamics Simulations and Computational Modeling of NIP-502 Interactions

While quantum mechanics is excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the movement and interactions of molecules over time. MD simulations are often used to refine and validate the results of molecular docking studies by showing how a ligand and its target protein behave and adjust to each other in a dynamic environment nih.govtandfonline.com.

Molecular docking is a primary computational technique used to predict how a small molecule like NIP-502 binds to a macromolecular target, such as an enzyme's active site or a receptor's binding pocket nih.govspringernature.com. This method involves placing the ligand in various orientations within the target's binding site and calculating a "docking score," which estimates the binding affinity nih.gov.

For pyridazinone derivatives, docking studies have been used to explore their interactions with various targets. For example, studies have modeled the binding of pyridazinones to the GABA-mediated chlorine channel to investigate potential anticonvulsant activity imedpub.com. Such simulations can identify key interactions, like hydrogen bonds and pi-pi stacking between the ligand and specific amino acid residues, that are crucial for binding mdpi.com. These insights are essential for explaining the molecule's mechanism of action.

Table 2: Example of a Simulated Docking Interaction for a Pyridazinone Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| S. aureus protein | -7.31 | LYS 97, ARG 96 | Hydrogen Bond, Pi-cation |

This table is a representative example based on findings for pyridazinone derivatives described in the literature mdpi.com.

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target imedpub.com. This approach significantly accelerates the initial stages of drug discovery nih.gov.

There are two main strategies for virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock thousands or millions of compounds, ranking them based on their predicted binding affinity nih.gov.

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this approach uses the structure of known active molecules to build a pharmacophore model—a map of the essential features required for binding. This model is then used to find other molecules with similar features nih.govtandfonline.com.

These screening methods have been successfully applied to pyridazinone-based libraries to repurpose them for new targets or to discover novel derivatives with improved activity and specificity nih.govtandfonline.comresearchgate.net.

Structure-Based Drug Design Principles Applied to NIP-502 Scaffolds

Structure-Based Drug Design (SBDD) is an iterative process that leverages knowledge of a target protein's 3D structure to design potent and selective inhibitors nih.govdrugdesign.org. The pyridazinone ring is considered a valuable and validated scaffold for this process, providing a solid foundation upon which to build new drug candidates nih.govnih.govresearchgate.net.

The SBDD cycle typically involves:

Determining the 3D structure of the target protein, often in complex with an initial hit compound, using techniques like X-ray crystallography.

Analyzing the binding interactions to identify opportunities for improvement. This may involve filling an empty pocket, forming an additional hydrogen bond, or displacing an unfavorably positioned water molecule.

Designing new analogs of the hit compound to exploit these opportunities.

Synthesizing and testing the new compounds to see if the design hypothesis was correct.

This process has been applied to pyridazinone scaffolds to develop highly optimized inhibitors. For instance, in the development of inhibitors for the Trypanosoma cruzi proteasome, a cryo-EM co-structure of the enzyme with a pyridazinone compound was used to guide the systematic modification of the molecule. This rational design approach aimed to enhance potency while simultaneously improving drug-like properties such as solubility and metabolic stability nih.govacs.org.

Advanced Analytical Methodologies and Bioanalytical Techniques for Nip 502 Research

Development of High-Resolution Chromatographic Methods for NIP-502 Quantification and Purity Assessment

High-resolution chromatographic techniques are fundamental for the quantitative analysis and purity assessment of pharmaceutical compounds. For NIP-502, the development of robust high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods would be a primary objective. These methods offer superior separation efficiency, allowing for the accurate determination of NIP-502 concentration in various matrices and the detection of any impurities. nih.govub.edu

The choice of column, mobile phase composition, and detector would be optimized to achieve the best possible resolution and sensitivity. A common approach involves using a core-shell or sub-2 µm particle size column to enhance separation efficiency. ub.edu The mobile phase would likely consist of a mixture of an aqueous solution with an organic modifier, with the gradient elution being optimized for the separation of NIP-502 from any potential impurities or degradation products. ub.edu

Purity assessment is a critical aspect of this process. Two-dimensional liquid chromatography (2D-LC) can be employed for complex samples to enhance peak purity assessment by subjecting fractions from the first dimension to a second, orthogonal separation. nih.gov This technique is particularly useful for resolving co-eluting impurities that might not be apparent in a one-dimensional separation. nih.gov

Interactive Data Table: Hypothetical HPLC Method Parameters for NIP-502 Analysis

| Parameter | Condition | Rationale |

| Instrument | UHPLC System | Provides higher resolution and faster analysis times compared to conventional HPLC. |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Offers excellent retention and separation for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for better ionization in mass spectrometry detection. |

| Mobile Phase B | Acetonitrile | A common organic solvent that provides good elution strength for many compounds. |

| Gradient | 5% to 95% B over 10 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2 µL | A small injection volume is used to prevent column overloading. |

| Detector | UV-Vis Diode Array Detector (DAD) & Mass Spectrometer (MS) | DAD provides quantitative data based on UV absorbance, while MS provides mass information for identification. |

Application of Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Metabolite Identification and Structural Confirmation

The structural elucidation of NIP-502 and its metabolites is crucial for understanding its biotransformation pathways. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this effort.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For NIP-502, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be conducted to unambiguously assign all proton and carbon signals, thus confirming its molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying metabolites. nih.govijpras.com HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) experiments involve the fragmentation of a selected ion to generate a characteristic fragmentation pattern, which provides structural information and aids in the identification of metabolites. nih.govthermofisher.com By comparing the fragmentation patterns of the parent drug (NIP-502) and its metabolites, researchers can deduce the sites of metabolic modification. ijpras.com

Interactive Data Table: Hypothetical Metabolite Identification of NIP-502 using LC-HRMS/MS

| Putative Metabolite | Proposed Biotransformation | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| M1 | Hydroxylation | [NIP-502 + 16.00] | Fragments indicating addition of -OH group |

| M2 | Glucuronidation | [NIP-502 + 176.03] | Neutral loss of 176.03 Da |

| M3 | N-dealkylation | [NIP-502 - (alkyl group)] | Loss of a specific alkyl chain |

| M4 | Sulfation | [NIP-502 + 79.96] | Neutral loss of 79.96 Da |

In Vitro Assay Development for Mechanistic Elucidation of NIP-502's Biological Activities

To understand the mechanism of action of NIP-502, a variety of in vitro assays would be developed. These assays can provide insights into its biological targets and cellular effects. The specific assays would depend on the therapeutic area for which NIP-502 is being investigated. For example, if NIP-502 is being developed as an enzyme inhibitor, assays would be designed to measure its inhibitory activity against the target enzyme.

These assays are often conducted in a high-throughput format to screen for activity and determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). The data generated from these assays are critical for understanding the potency and selectivity of NIP-502.

Microscopic Techniques for Cellular Localization and Interaction Studies of NIP-502

Visualizing the subcellular localization of NIP-502 and its interactions with cellular components can provide invaluable information about its mechanism of action. Advanced microscopy techniques are essential for these studies.

Fluorescence Microscopy: If NIP-502 is intrinsically fluorescent or can be labeled with a fluorescent tag without significantly altering its properties, fluorescence microscopy can be used to observe its distribution within cells. Confocal microscopy can provide high-resolution optical sections, reducing out-of-focus blur.

Super-Resolution Microscopy: Techniques such as single-molecule localization microscopy (SMLM) can overcome the diffraction limit of light, enabling the visualization of cellular structures and molecular interactions at the nanoscale. nih.govbruker.com SMLM could potentially be used to study the clustering of NIP-502 at specific subcellular locations or its interaction with target proteins. biophysics-reports.orgnih.gov

By employing these advanced analytical and bioanalytical methodologies, a comprehensive understanding of the chemical and biological properties of NIP-502 can be achieved, which is essential for its further development.

Future Research Directions and Unexplored Academic Avenues for Nip 502

Elucidation of Novel Mechanistic Pathways and Target Identification for NIP-502's Observed Effects

While NIP-502's efficacy in mitigating antigen-induced bronchial responses and allergic reactions is established in animal models, the precise molecular mechanisms underpinning these effects remain largely undefined nih.govjst.go.jp. Future research should prioritize the identification of specific molecular targets, such as receptors, enzymes, or signaling pathways, that NIP-502 interacts with to exert its observed anti-inflammatory and anti-allergic actions. Investigations could focus on:

Receptor Binding Studies : Determining if NIP-502 directly binds to known inflammatory receptors (e.g., histamine (B1213489) receptors, cytokine receptors, or specific G-protein coupled receptors) or enzymes involved in inflammatory cascades (e.g., phosphodiesterases, kinases).

Intracellular Signaling Pathways : Mapping the downstream signaling events affected by NIP-502, such as the modulation of NF-κB, MAPK pathways, or other transcription factors critical for immune cell activation and inflammatory mediator production.

Selective Action in the Respiratory Tract : Unraveling the molecular basis for NIP-502's reported selective action on the respiratory tract compared to broader immunosuppressants like prednisolone (B192156) nih.govjst.go.jp. This could involve differential distribution, metabolism, or specific target expression profiles within respiratory tissues.

Enzyme Inhibition Profiling : Expanding on the observed inhibition of superoxide (B77818) anion production nih.govjst.go.jp to identify the specific enzymes (e.g., NADPH oxidases, myeloperoxidase) or pathways involved in reactive oxygen species generation that are modulated by NIP-502.

Investigation of NIP-502's Broader Immunopharmacological Applications in Non-Clinical Models

The current understanding of NIP-502's immunopharmacological profile is primarily confined to its effects on bronchial asthma and passive cutaneous anaphylaxis nih.govjst.go.jp. Expanding its investigation into other non-clinical models of immune-mediated diseases is a critical next step. This could include:

Chronic Inflammatory Diseases : Evaluating NIP-502 in models of chronic inflammatory conditions beyond allergic asthma, such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis, to assess its potential as a broad-spectrum anti-inflammatory agent.

Autoimmune Disorders : Exploring its immunomodulatory potential in models of autoimmune diseases, given its demonstrated ability to selectively inhibit certain allergic reactions nih.govjst.go.jp. This might involve models of type 1 diabetes or multiple sclerosis, investigating its impact on specific immune cell subsets (e.g., T helper cell differentiation, regulatory T cell function).

Fibrotic Conditions : Given that some anti-inflammatory agents can also have anti-fibrotic properties, NIP-502 could be tested in models of pulmonary fibrosis or other organ fibrosis.

Infection-Induced Inflammation : Investigating its role in modulating excessive inflammatory responses during specific infections, without compromising beneficial immune clearance.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Characterize NIP-502's Biological Fingerprint

The application of high-throughput "omics" technologies offers a powerful approach to comprehensively characterize the biological impact of NIP-502 at a systems level oatext.commdpi.com. This can provide a holistic view of its effects and help identify novel biomarkers or pathways.

Proteomics : Analyzing changes in protein expression, post-translational modifications, and protein-protein interactions in target cells or tissues following NIP-502 treatment. This could reveal direct or indirect protein targets and affected signaling networks.

Metabolomics : Profiling alterations in metabolic pathways and small molecule metabolites in biological samples (e.g., plasma, bronchoalveolar lavage fluid, tissue extracts) to understand how NIP-502 influences cellular metabolism and identify metabolic biomarkers of its activity oatext.com.

Transcriptomics : Investigating changes in gene expression profiles (mRNA levels) in response to NIP-502 treatment to identify affected transcriptional programs and regulatory networks mdpi.com.

Multi-omics Integration : Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive "biological fingerprint" of NIP-502's action, providing deeper insights into its mechanism of action and potential off-target effects mdpi.com. This integrated approach can also aid in predicting patient responses and identifying potential drug resistance mechanisms.

Exploration of NIP-502 in Non-Respiratory or Non-Allergic In Vitro and In Vivo Disease Models (e.g., as an antioxidant in other inflammatory conditions)

NIP-502's demonstrated ability to inhibit superoxide anion production suggests potential antioxidant properties nih.govjst.go.jpresearchgate.net. This warrants further dedicated investigation beyond its established respiratory and allergic applications.

Direct Antioxidant Capacity Assays : Conducting a battery of in vitro antioxidant assays (e.g., DPPH, ABTS, ORAC) to quantify NIP-502's radical scavenging activity and reducing power.

Oxidative Stress Models : Evaluating NIP-502 in in vitro and in vivo models of oxidative stress-induced cellular damage or disease, such as those related to cardiovascular disease, neurodegenerative disorders, or metabolic syndrome, where oxidative stress plays a significant pathological role.

Inflammation-Oxidative Stress Axis : Investigating the interplay between NIP-502's anti-inflammatory and antioxidant effects, particularly in conditions where chronic inflammation drives oxidative stress, and vice versa. This could involve assessing its impact on lipid peroxidation, protein carbonylation, and DNA damage markers.

Integration of NIP-502 Research with Emerging Areas in Chemical Biology and Material Science

As a pyridazinone derivative, NIP-502's chemical structure offers a foundation for exploring its integration with emerging fields like chemical biology and material science, especially if broader applications of pyridazinone chemistry are considered nih.govcolostate.eduustc.edu.cn.

Structure-Activity Relationship (SAR) Studies : Detailed SAR studies on the pyridazinone scaffold of NIP-502 could lead to the design and synthesis of novel derivatives with improved potency, selectivity, or pharmacokinetic profiles nih.gov. This aligns with chemical biology principles aimed at understanding and manipulating biological systems through chemical tools.

Prodrug Strategies and Targeted Delivery : Investigating the development of prodrugs or novel drug delivery systems for NIP-502 to enhance its bioavailability, reduce systemic exposure, or achieve targeted delivery to specific inflamed tissues, potentially utilizing smart biomaterials colostate.edugoogle.com.

Pyridazinone Scaffold in Material Science : Exploring the potential incorporation of NIP-502 or its derivatives into functional materials, such as biocompatible coatings for medical devices or responsive materials for localized drug release, if the pyridazinone moiety itself confers desirable material properties (e.g., stability, optical properties, or interactions with specific surfaces) colostate.eduacs.orgcore.ac.uk. This would bridge its biological activity with material science applications.

Q & A

How can researchers formulate a focused research question when investigating the chemical properties of Nip 502?

Methodological Answer:

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure questions. For example:

- FINER: "How does temperature variation affect the catalytic efficiency of this compound compared to existing catalysts under controlled conditions?"

- PICOT: "In aqueous solutions (Population), does this compound (Intervention) exhibit higher oxidative stability than Compound X (Comparison) over 72 hours (Timeframe)?"

Conduct a preliminary literature review to identify gaps, refine iteratively for clarity, and align with resource availability .

What experimental design principles are critical for ensuring reproducibility in this compound synthesis studies?

Methodological Answer:

- Modular Design: Segment synthesis into discrete steps (e.g., precursor preparation, purification).

- Controls: Include negative controls (e.g., solvent-only batches) and positive controls (established catalysts).

- Replication: Perform ≥3 independent replicates per condition.

- Documentation: Follow journal guidelines (e.g., Beilstein Journal) to detail protocols, equipment models, and raw data in supplementary materials .

How should researchers address contradictory data in this compound's stability assays under varying pH conditions?

Methodological Answer:

Root-Cause Analysis: Audit buffer preparation logs and instrument calibration records.

Statistical Triangulation: Apply ANOVA with post-hoc Tukey tests to identify outliers.

Alternative Assays: Validate via mass spectrometry for degradation byproducts.

Contextualize: Compare findings with structurally analogous compounds in literature. Document discrepancies transparently in discussions .

What strategies optimize the integration of computational modeling with experimental data in this compound mechanism studies?

Methodological Answer:

- Hybrid Workflow:

- Predict pathways via density functional theory (DFT).

- Validate kinetics using stopped-flow spectroscopy.

- Reconcile data with Bayesian inference.

- Code Transparency: Share scripts on GitHub with version control and dependency lists. Calibrate models iteratively against experimental benchmarks .

How can systematic literature reviews identify knowledge gaps in this compound's applications?

Methodological Answer:

- PRISMA Protocol:

- Search Scopus/PubMed with terms like "this compound AND (catalysis OR toxicity)."

- Screen titles/abstracts for peer-reviewed studies (post-2010).

- Code themes (e.g., mechanistic insights) using NVivo.

- Annotated Bibliography: Summarize 20+ sources, highlighting methodological strengths/weaknesses .

What advanced statistical approaches analyze non-linear dose-response relationships in this compound toxicity assays?

Methodological Answer:

- Generalized Additive Models (GAMs): Capture threshold effects and non-linear trends.

- Validation: Check residuals, compare AIC/BIC values.

- High-Dimensional Data: Apply PCA followed by cluster-specific regression. Report effect sizes and confidence intervals .

How to design a validation study for this compound's bioactivity claims from preliminary studies?

Methodological Answer:

- Multi-Center Protocol:

- Replicate original assays with blinding.

- Expand sample size via power analysis (α=0.05, β=0.2).

- Use orthogonal methods (ELISA + Western blot).

- Publish Negative Results: Mitigate publication bias .

What ethical considerations are paramount in animal studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.